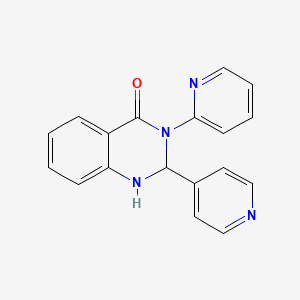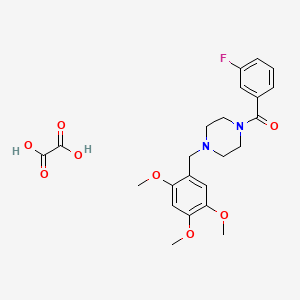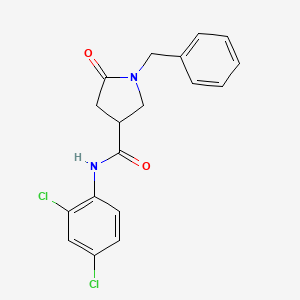![molecular formula C18H27N3O4 B4013574 N-[3-(4-morpholinyl)propyl]-N'-(4-propoxyphenyl)ethanediamide](/img/structure/B4013574.png)
N-[3-(4-morpholinyl)propyl]-N'-(4-propoxyphenyl)ethanediamide
説明
N-[3-(4-morpholinyl)propyl]-N'-(4-propoxyphenyl)ethanediamide, also known as MPPE, is a chemical compound that has been extensively researched for its potential applications in various fields of science. This compound belongs to the family of amides and has been synthesized using different methods.
科学的研究の応用
Synthesis and Spectral Analysis of Novel Compounds An array of novel compounds, including 4-(4-morpholinophenyl)-6-arylpyrimidin-2-amines, has been synthesized from respective precursors by treatment with guanidine nitrate in refluxing ethanol. These compounds, derived from morpholinophenyl ethanone, display significant biological activities such as adenosine receptor antagonism, kinase inhibition, and anti-inflammatory properties, highlighting their potential in pharmaceutical development (Thanusu, Kanagarajan, & Gopalakrishnan, 2010).
Chemical Modification for Biomedical Applications Research on the chemical modification of biodegradable poly(3-hydroxybutyrate) (PHB) to functionalize it with different amino compounds, including morpholine, has shown potential for biomedical applications. These modifications enhance PHB's antibacterial, antioxidant, and anticancer activities, demonstrating the versatility of chemically modified PHB for therapeutic use (Abdelwahab et al., 2019).
Molecular Docking and Antibacterial Activity A study focused on the synthesis of novel pyrazole derivatives, starting with 3-(furan-2-yl)-1-(4-morpholinophenyl)prop-2-ene-1-one, demonstrated antimicrobial susceptibility against Staphylococcus aureus and Escherichia coli. Molecular docking provided insights into the binding interactions of these compounds with bacterial proteins, showcasing the potential for developing new antimicrobial agents (Khumar, Ezhilarasi, & Prabha, 2018).
QSAR Analysis for Antioxidant Design QSAR analysis of derivatives of 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one revealed that molecular descriptors such as lipophilicity and polarisation significantly influence antioxidant activity. This study offers a theoretical basis for designing new antioxidants with improved efficacy (Drapak et al., 2019).
Catalytic Enantioselective Synthesis A novel catalytic enantioselective synthesis of morpholinones from aryl/alkylglyoxals and 2-(arylamino)ethan-1-ols through a domino [4 + 2] heteroannulation followed by a 1,2-aryl/alkyl shift highlights the importance of chiral morpholinone as a building block in organic synthesis and pharmacology. This method represents an innovative approach to the asymmetric synthesis of morpholinones, offering potential for the development of neurokinin-1 receptor antagonists and other therapeutic agents (He, Wu, Wang, & Zhu, 2021).
特性
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-N'-(4-propoxyphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O4/c1-2-12-25-16-6-4-15(5-7-16)20-18(23)17(22)19-8-3-9-21-10-13-24-14-11-21/h4-7H,2-3,8-14H2,1H3,(H,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBTZURWBYHVKDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NC(=O)C(=O)NCCCN2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-chloro-4-methylphenyl)-N'-[4-(1,1-dimethylpropyl)cyclohexyl]ethanediamide](/img/structure/B4013493.png)
![N~1~-[2-(4-chlorophenoxy)ethyl]-N~3~-{[(3-chlorophenyl)amino]carbonyl}-beta-alaninamide](/img/structure/B4013511.png)
![1-(4-ethoxyphenyl)-5-oxo-N-[2-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxamide](/img/structure/B4013520.png)
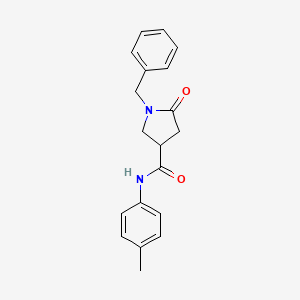
![3,4,5-trimethoxy-N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B4013530.png)

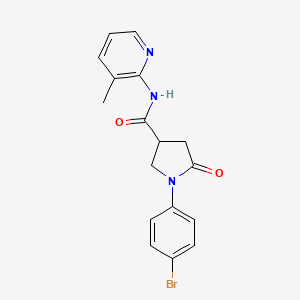

![3-[(2-amino-5-benzoylphenyl)amino]-5-(2-furyl)-2-cyclohexen-1-one](/img/structure/B4013561.png)
![N-(diphenylmethyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]propanamide](/img/structure/B4013563.png)
